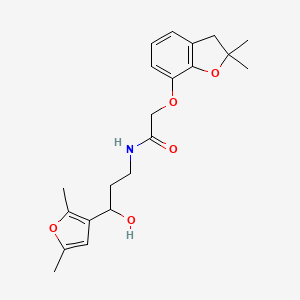

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy moiety linked via an ether bridge to an acetamide backbone. The N-substituent includes a 3-hydroxypropyl chain connected to a 2,5-dimethylfuran-3-yl group. Its synthesis likely involves multi-step organic reactions, possibly analogous to methods described for related acetamides (e.g., coupling of substituted hydrazides with mercaptoacetic acid under ZnCl₂ catalysis) .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c1-13-10-16(14(2)26-13)17(23)8-9-22-19(24)12-25-18-7-5-6-15-11-21(3,4)27-20(15)18/h5-7,10,17,23H,8-9,11-12H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZJGTNIVKHLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)COC2=CC=CC3=C2OC(C3)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a benzofuran moiety and various functional groups, suggest a diverse range of pharmacological applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 341.4 g/mol. The structure includes:

- A benzofuran ring system.

- An acetic acid derivative.

- A hydroxypropyl side chain.

This configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the regulation of immune responses and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments.

Pharmacological Effects

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties. The inhibition of IDO by this compound may lead to increased levels of tryptophan and enhanced immune response against tumors.

- Anti-inflammatory Properties : The presence of specific functional groups suggests potential anti-inflammatory effects, which are critical in various diseases where inflammation plays a key role.

- Antioxidant Activity : Preliminary investigations indicate that the compound may possess antioxidant properties, which can help in mitigating oxidative stress-related cellular damage.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits IDO activity in human cell lines. This inhibition correlates with increased levels of immune cell activation markers, suggesting enhanced anti-tumor immunity.

Comparative Analysis

A comparative analysis with other benzofuran derivatives shows that this compound has a superior selectivity profile as an IDO inhibitor. The following table summarizes the biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)-N-(3-hydroxypropyl)acetamide | C16H23NO4 | Moderate anti-inflammatory |

| 4-Aminoisobenzofuran-1,3-dione | C10H10N2O2 | Anticancer activity |

| 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N'-hydroxyacetimidamide | C12H16N2O3 | IDO inhibition |

Synthesis and Modification

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key synthetic routes include:

- Formation of the benzofuran core through cyclization reactions.

- Introduction of the hydroxypropyl group via alkylation reactions.

- Final acetamide formation through acylation processes.

These synthetic strategies allow for further modifications to enhance biological activity or develop derivatives with novel properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its hybrid benzofuran-furan system. Below is a comparative analysis with other acetamides:

*Molecular weights estimated using atomic composition.

Key Differences in Reactivity and Bioactivity

- Alachlor (a chloroacetamide herbicide) lacks the benzofuran and furan systems but shares the acetamide core. Its herbicidal activity stems from inhibition of very-long-chain fatty acid synthesis, a mechanism unlikely in the target compound due to the absence of chloro and methoxymethyl groups .

- Coumarin-linked acetamides (e.g., 3a-l) exhibit antimicrobial activity attributed to the 4-methyl-2-oxo-2H-chromen-7-yloxy group, which is absent in the target compound. The thiazolidinone ring in these analogues enhances metabolic stability compared to the target’s hydroxypropyl chain .

- Peptidomimetic acetamides (e.g., compound "e" in ) incorporate chiral amino alcohol motifs, enabling interactions with enzymatic targets (e.g., HIV protease). The target compound’s furan and benzofuran groups may instead favor interactions with aromatic-binding pockets in receptors .

Physicochemical Properties and Lumping Strategy

Per the "lumping strategy" (grouping structurally similar compounds), the target compound’s dihydrobenzofuran and dimethylfuran systems could be classified with other bicyclic ether-containing acetamides. These groups likely enhance lipophilicity (logP ~3.5–4.0 estimated), improving membrane permeability but reducing aqueous solubility compared to simpler acetamides like alachlor (logP ~2.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.